molecular formula C14H10Cl3FN2O2 B11511756 Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate

Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate

Cat. No.: B11511756
M. Wt: 363.6 g/mol
InChI Key: LIXWTMPDPSSLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an anilino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms to the pyridine ring.

    Amination: Attachment of the 4-fluoroanilino group to the halogenated pyridine ring.

    Esterification: Formation of the ethyl ester group at the carboxylate position.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states.

    Reduction: Reduction of the halogen atoms or other functional groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the anilino group allows it to form strong interactions with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate include other halogenated pyridinecarboxylates and anilino derivatives. Examples include:

  • Ethyl 3,5,6-trichloro-2-pyridinecarboxylate
  • Ethyl 4-(4-fluoroanilino)-2-pyridinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the anilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10Cl3FN2O2

Molecular Weight

363.6 g/mol

IUPAC Name

ethyl 3,5,6-trichloro-4-(4-fluoroanilino)pyridine-2-carboxylate

InChI

InChI=1S/C14H10Cl3FN2O2/c1-2-22-14(21)12-9(15)11(10(16)13(17)20-12)19-8-5-3-7(18)4-6-8/h3-6H,2H2,1H3,(H,19,20)

InChI Key

LIXWTMPDPSSLSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1Cl)NC2=CC=C(C=C2)F)Cl)Cl

Origin of Product

United States

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